N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
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Overview
Description
N~1~-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation.
Amidation: Formation of the amide bond by reacting the benzoylated intermediate with 4-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the benzoyl group to a benzyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.
Scientific Research Applications
N~1~-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzamides: Other benzamide derivatives with similar structures.
Benzodioxins: Compounds containing the benzodioxin ring system.
Benzoyl Derivatives: Molecules with benzoyl functional groups.
Uniqueness
N~1~-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE may have unique properties due to the specific arrangement of its functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C23H19NO4/c1-15-7-9-17(10-8-15)23(26)24-19-14-21-20(27-11-12-28-21)13-18(19)22(25)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,24,26) |
InChI Key |
UORZLRDHUCUKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
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